

Unveiling Nature's Reservoir of Pelargonic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Nonanoate*

Cat. No.: *B1231133*

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This in-depth technical guide explores the natural occurrences of pelargonic acid (nonanoic acid), a nine-carbon saturated fatty acid with diverse industrial and pharmaceutical applications. This document provides a comprehensive overview of its presence in various plant and animal sources, detailed methodologies for its extraction and quantification, and a summary of quantitative data to facilitate comparative analysis.

Natural Sources and Quantitative Occurrence

Pelargonic acid is found in a variety of natural sources, including plants, animals, and microorganisms. While its presence is widespread, the concentrations can vary significantly. The following table summarizes the quantitative data on pelargonic acid content in several natural matrices.

Natural Source	Matrix	Concentration of Pelargonic Acid	Reference
Plants			
Oilseed Rape (Brassica napus)	Whole Plant	0.104 mg/kg	[1]
Straw	0.35 mg/kg	[1]	
Seed	0.45 mg/kg	[1]	
Wheat (Triticum aestivum)	Whole Plant	1.22 mg/kg	[1]
Straw	2.21 mg/kg	[1]	
Grain	0.135 mg/kg	[1]	
Grapes (Vitis vinifera)	Fruit	10 - 400 ppm	[2]
Pelargonium graveolens (Geranium)	Essential Oil	Not typically detected as a major component	[3]
Animal Products			
Bovine Milk	Raw Milk	1.02 ± 0.25 µg/kg	[4]
Milk (Pasteurized at 65°C)	0.63 ± 0.17 µg/kg	[4]	
Milk (UHT at 135°C)	1.24 ± 0.31 µg/kg	[4]	
Milk Fat (Mojonnier extraction)	0.06%	[5]	
Cheese	General	10 - 400 ppm	
Cheese (flavor analysis)	0.07% (relative amount)	[6]	

Experimental Protocols

Accurate quantification of pelargonic acid from complex natural matrices requires robust and validated analytical methods. The following sections detail the key experimental protocols for extraction, derivatization, and analysis.

Extraction of Pelargonic Acid from Plant Materials (e.g., Oilseed Rape, Wheat)

This protocol is a general guideline for the extraction of fatty acids from plant tissues.

Materials:

- Plant material (fresh or dried and ground)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Homogenizer
- Centrifuge
- Rotary evaporator

Procedure:

- Homogenize a known weight of the plant material with a chloroform:methanol (2:1, v/v) mixture.
- Filter the homogenate to remove solid debris.
- Add 0.9% NaCl solution to the filtrate to induce phase separation.
- Vortex the mixture and centrifuge to separate the layers.
- Carefully collect the lower chloroform layer containing the lipids.

- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.
- The extract is now ready for derivatization and GC-MS analysis.

Extraction of Pelargonic Acid from Grapes

This protocol is adapted from a modified Folch method for lipid extraction from grape skins.

Materials:

- Grape skins, freeze-dried and powdered
- Methanol
- Chloroform
- Internal standard (e.g., heptadecanoic acid)
- Vortex mixer
- Centrifuge

Procedure:

- Weigh a precise amount of powdered grape skin into a centrifuge tube.
- Add methanol and vortex thoroughly.
- Add chloroform and the internal standard solution.
- Vortex again for an extended period (e.g., 1 hour) to ensure complete extraction.
- Centrifuge the mixture to pellet the solid material.
- Transfer the supernatant (lipid extract) to a new vial for derivatization.

Extraction of Pelargonic Acid from Milk and Cheese

The Mojonnier method is a standard procedure for fat extraction from dairy products.

Materials:

- Milk or cheese sample
- Ammonium hydroxide
- Ethanol
- Diethyl ether
- Petroleum ether
- Mojonnier flask
- Centrifuge

Procedure:

- Accurately weigh the milk or cheese sample into a Mojonnier flask.
- Add ammonium hydroxide and mix well.
- Add ethanol and mix.
- Add diethyl ether, stopper the flask, and shake vigorously.
- Add petroleum ether and shake again.
- Centrifuge the flask to separate the ether (fat) layer from the aqueous layer.
- Decant the ether layer into a collection flask.
- Repeat the ether extraction steps on the remaining aqueous layer two more times.
- Combine the ether extracts and evaporate the solvent to obtain the milk fat.

Derivatization of Pelargonic Acid to its Fatty Acid Methyl Ester (FAME)

For gas chromatography analysis, carboxylic acids are typically converted to their more volatile methyl esters.

Materials:

- Lipid extract
- Boron trifluoride-methanol (BF₃-methanol) solution (14%)
- Hexane
- Saturated NaCl solution
- Heating block or water bath

Procedure:

- Dissolve the dried lipid extract in a small volume of hexane.
- Add BF₃-methanol solution.
- Heat the mixture at 60-100°C for a specified time (e.g., 10-30 minutes) in a sealed vial.
- Cool the reaction mixture to room temperature.
- Add saturated NaCl solution and hexane.
- Vortex and allow the layers to separate.
- The upper hexane layer, containing the FAMES, is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for FAME analysis (e.g., a polar column like a wax or cyanopropyl-based column).

Typical GC Conditions:

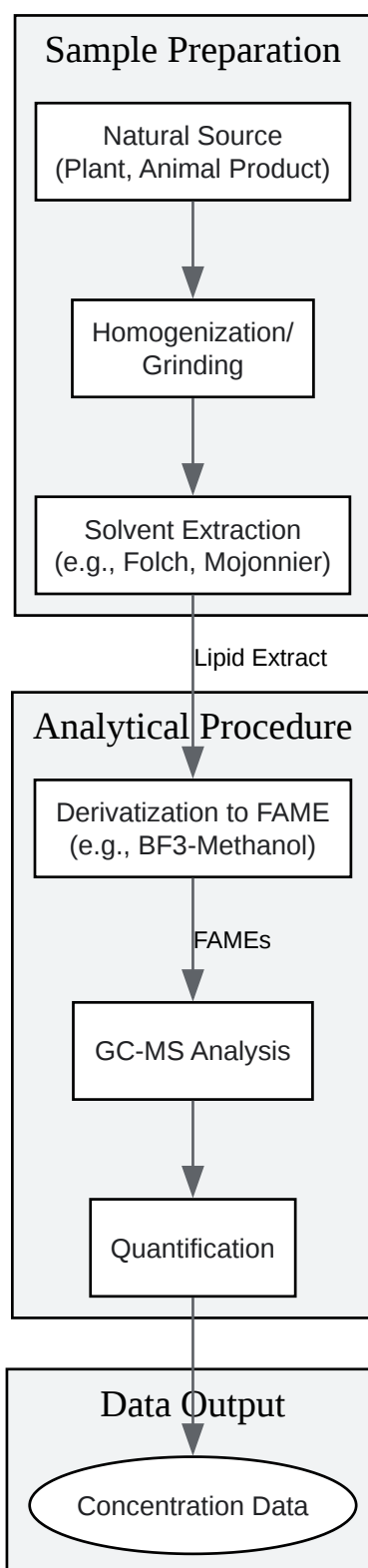
- Injector Temperature: 250°C
- Carrier Gas: Helium
- Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.
- Injection Mode: Split or splitless, depending on the concentration.

Typical MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Mass Range: Scan a range appropriate for identifying pelargonic acid methyl ester (m/z of molecular ion = 172.28).
- Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring the characteristic ions of pelargonic acid methyl ester and the internal standard.

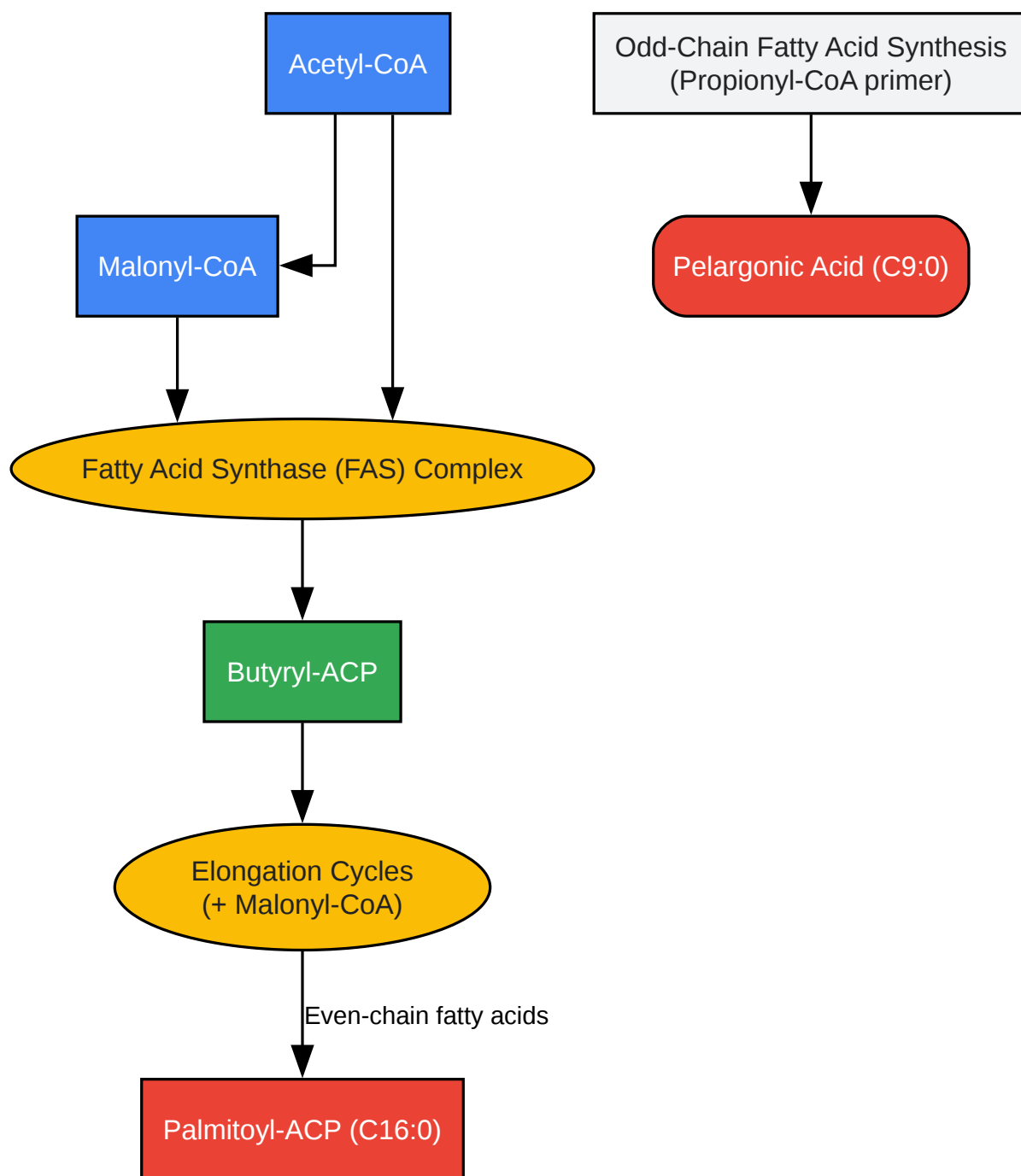
Signaling Pathways and Experimental Workflows

To visualize the processes involved in the analysis of pelargonic acid from natural sources, the following diagrams have been generated using the DOT language.



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General workflow for the analysis of pelargonic acid.



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